(5Z,7E)-dodeca-5,7-dien-1-ol

Description

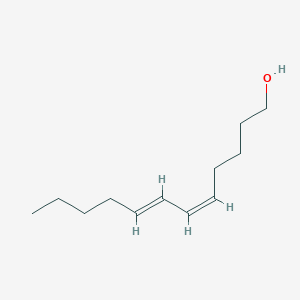

Structure

3D Structure

Properties

IUPAC Name |

(5Z,7E)-dodeca-5,7-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDKGQZMLJXRJX-MDAAKZFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5Z,7E)-dodeca-5,7-dien-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of (5Z,7E)-dodeca-5,7-dien-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical examination of this compound, a vital semiochemical in the field of chemical ecology. Designed for researchers, scientists, and professionals in drug development and pest management, this document delves into the core chemical principles that define this molecule's function and application. We will explore its synthesis, stereochemistry, physicochemical characteristics, and the analytical methodologies essential for its validation, moving beyond simple protocols to explain the causal reasoning behind strategic scientific choices.

Introduction: The Molecular Identity and Significance

This compound is a long-chain fatty alcohol whose biological significance is intrinsically linked to its precise stereochemical architecture. It is a primary component of the female sex pheromone for several destructive forest pests, most notably the pine caterpillar moth (Dendrolimus spp.)[1][2][3]. In these species, the molecule acts as a powerful attractant, guiding males to females for mating. Its efficacy is not merely a function of its chemical formula, C₁₂H₂₂O, but is critically dependent on the specific cis (Z) and trans (E) configuration of its conjugated double bonds at the C5 and C7 positions, respectively. Any deviation from this (5Z,7E) geometry results in a significant loss of biological activity, a testament to the exquisite selectivity of insect olfactory systems. This structural specificity makes this compound a cornerstone molecule for developing sustainable Integrated Pest Management (IPM) strategies.[4]

Physicochemical and Spectroscopic Profile

The physical and computational properties of a semiochemical are fundamental to understanding its environmental fate, stability, and the design of analytical methods. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 73416-71-4 | Guidechem[6] |

| Molecular Formula | C₁₂H₂₂O | PubChem[5] |

| Molecular Weight | 182.30 g/mol | PubChem[5] |

| XLogP3-AA (LogP) | 3.8 | PubChem[5] |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 8 | PubChem[5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | TRC[2] |

| Kovats Retention Index | Semi-standard non-polar: 1511 | PubChem[5] |

| Storage Temperature | -20°C | TRC[2] |

Structural Elucidation and Analytical Confirmation

The unambiguous identification of this compound, particularly its isomeric purity, is paramount. A multi-technique approach is required for confident structural validation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating the pheromone from complex mixtures and providing initial identification based on its mass spectrum and retention time.[7] The high separation capacity of capillary GC columns is essential for resolving different geometric isomers.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive confirmation of the molecule's structure and, crucially, its stereochemistry. The coupling constants (J-values) of the olefinic protons are diagnostic for the Z and E configurations of the double bonds.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful bioassay technique confirms the biological relevance of the identified compound.[8] By splitting the GC effluent between a standard detector (like FID or MS) and an insect's antenna, one can pinpoint which specific isomer in a mixture elicits an electrophysiological response, thereby confirming its role as a pheromone component.[9]

Stereoselective Synthesis: The Core Challenge

The primary challenge in synthesizing this compound is the precise and efficient control over the geometry of the two double bonds.[10][11] Numerous strategies have been developed, with methods involving the stereoselective reduction of an enyne precursor being particularly effective and scalable.[12][13][14]

Causality in Synthetic Strategy: Why Enynol Reduction?

The choice of an enynol reduction pathway is a strategic one, driven by the need for high stereoselectivity. While methods like the Wittig reaction can create double bonds, controlling the Z/E selectivity can be challenging and often leads to isomeric mixtures that require difficult purification.[15] Similarly, Lindlar reduction of the enyne precursor has been reported to lack selectivity for this specific substrate, yielding mixtures of the desired diene and other monoenic compounds.[13][14]

In contrast, the cis-reduction of the triple bond of an (E)-7-dodecen-5-yn-1-ol precursor using activated zinc provides a highly stereoselective route to the (5Z,7E) configuration with reported stereoselectivity of ≥98%.[12][13] The activated zinc surface preferentially delivers hydrogen atoms to one face of the alkyne, resulting in the desired cis-(Z) double bond without affecting the pre-existing trans-(E) double bond.

Workflow: Stereoselective Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol: Stereoselective Zinc Reduction of (E)-7-dodecen-5-yn-1-ol

This protocol is a self-validating system; success is defined by the high stereochemical purity of the final product, which can be confirmed by GC-MS and NMR analysis.

-

Preparation of Activated Zinc: Prepare an activated zinc catalyst (Zn/Cu/Ag) by sequentially treating zinc dust with aqueous solutions of copper sulfate and silver nitrate. This process increases the surface area and catalytic activity of the zinc.[15]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the (E)-7-dodecen-5-yn-1-ol precursor in a methanol-water solvent mixture.[15]

-

Reduction: Add the freshly prepared activated zinc reagent to the stirred solution. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or hexane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is often of high purity (>98%) and may not require further chromatographic purification.[13]

-

Validation: Confirm the structure and assess isomeric purity using GC-MS and ¹H NMR spectroscopy.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional regions: the primary alcohol and the conjugated diene system.

-

Alcohol Group: The primary alcohol can be readily oxidized to form the corresponding aldehyde, (5Z,7E)-dodeca-5,7-dienal, another known pheromone component in some Dendrolimus species.[13] This oxidation can be achieved using reagents like pyridinium chlorochromate (PCC).[16] The alcohol can also be esterified to produce acetates or propionates, which are also active components in the pheromone blends of related insects.[17]

-

Conjugated Diene System: This system is the more sensitive part of the molecule. It is susceptible to degradation via oxidation from atmospheric oxygen, which can lead to a rapid loss of biological activity. This inherent instability is a critical factor in the formulation of pheromone lures for field use, as it dictates their effective lifespan.[12][14] For long-term storage, the compound should be kept at low temperatures (-20°C) under an inert atmosphere.[2]

Applications in Integrated Pest Management (IPM)

The high specificity and potency of this compound make it an ideal tool for environmentally benign pest control.

-

Population Monitoring: Low concentrations of the synthetic pheromone are used as bait in traps. These traps allow for the early detection of pest presence, help define the boundaries of an infestation, and monitor population dynamics over time, enabling more targeted and timely interventions.

-

Mating Disruption: This strategy involves permeating a large area, such as a forest or orchard, with a high concentration of the synthetic pheromone. The abundance of the pheromone makes it impossible for male moths to locate the much weaker scent trails of individual females, thereby disrupting mating and suppressing the next generation of the pest.

IPM Workflow Using (5Z,7E)-dodeca-5,7-dien-1-oldot

Sources

- 1. (5Z,7E)-5,7-Dodecadien-1-ol|lookchem [lookchem.com]

- 2. usbio.net [usbio.net]

- 3. research.amanote.com [research.amanote.com]

- 4. labinsights.nl [labinsights.nl]

- 5. This compound | C12H22O | CID 5365646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]

- 11. Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ars.usda.gov [ars.usda.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to (5Z,7E)-dodeca-5,7-dien-1-ol (CAS: 73416-71-4): Synthesis, Characterization, and Application

Executive Summary

(5Z,7E)-dodeca-5,7-dien-1-ol is a conjugated fatty alcohol that functions as a potent insect sex pheromone.[1] Primarily identified as a key component of the female pheromone blend of several destructive forest pests in the Dendrolimus genus, such as the pine caterpillar moth (Dendrolimus kikuchii Matsumura) and the Siberian moth (Dendrolimus superans sibiricus), this semiochemical is of significant interest to researchers in chemical ecology and drug development.[2][3][4] Its high species-specificity and biological activity at minute concentrations make it an invaluable tool in integrated pest management (IPM) strategies. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven protocol for its stereoselective synthesis, rigorous methods for its analytical characterization, and an overview of its practical applications.

Physicochemical and Handling Properties

Proper handling and storage are critical to maintaining the isomeric purity and biological activity of this compound. The conjugated diene system is susceptible to oxidation and light-induced isomerization.

| Property | Value | Source(s) |

| CAS Number | 73416-71-4 | [5][6] |

| Molecular Formula | C₁₂H₂₂O | [2][5] |

| Molecular Weight | 182.30 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Appearance | Colorless Oil | [9] |

| Boiling Point | 76 °C @ 0.01 Torr | [9][10] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5][9] |

| Storage Conditions | Store at -20°C, protect from light | [5][9] |

| Purity Notes | Often supplied with up to 10% of the (5E,7E) isomer | [5][7] |

Biological Significance and Mechanism of Action

As a semiochemical, this compound mediates intraspecies communication, specifically for mate location. The female moth releases the pheromone, which is detected by specialized olfactory receptors on the antennae of the male. The precise stereochemistry of the molecule is crucial; other isomers are often significantly less active or inactive. This binding event triggers a signal transduction cascade, culminating in a behavioral response where the male flies upwind along the pheromone plume to locate the female. This specificity is the foundation of its use in IPM, as it allows for the targeted monitoring and control of specific pest species without impacting non-target organisms.

4.2 Detailed Experimental Protocol: Zinc-Mediated En-yne Reduction

This protocol is adapted from methodologies proven to be effective for this transformation. [3][4][11]

-

Preparation of Activated Zinc (Zn/Cu/Ag):

-

Rationale: Sequentially treating zinc dust with copper and silver salts creates a highly active galvanic couple that facilitates the stereoselective hydrogenolysis.

-

a. Suspend zinc dust (e.g., 10 equivalents) in deionized water in a flask.

-

b. Add a 2% aqueous solution of copper(II) sulfate dropwise with vigorous stirring until the blue color persists.

-

c. Filter the gray solid and wash thoroughly with deionized water, then acetone.

-

d. Resuspend the Zn(Cu) in deionized water and add a 2% aqueous solution of silver nitrate dropwise.

-

e. Filter the final dark gray/black solid, wash sequentially with deionized water, methanol, and diethyl ether, and dry thoroughly under vacuum. The reagent should be used immediately.

-

-

Stereoselective Reduction:

-

Rationale: The reduction is performed in a protic solvent mixture which provides the necessary protons. The reaction is typically rapid and should be monitored to prevent over-reduction.

-

a. Under an inert atmosphere (e.g., Argon), dissolve the (E)-7-dodecen-5-yn-1-ol precursor (1 equivalent) in a 9:1 mixture of methanol and water.

-

b. Add the freshly prepared activated Zn/Cu/Ag reagent (approx. 5-10 equivalents) to the solution.

-

c. Stir the mixture vigorously at room temperature.

-

d. Monitor the reaction progress closely by taking small aliquots every 15-30 minutes and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is often complete within 1-3 hours.

-

e. Upon completion (disappearance of starting material), filter the reaction mixture through a pad of Celite® to remove the zinc residues.

-

f. Wash the filter cake with methanol or diethyl ether.

-

g. Combine the filtrates and remove the solvent under reduced pressure.

-

h. The resulting residue can be partitioned between diethyl ether and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be purified further by column chromatography if necessary.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and, most importantly, the isomeric ratio of the synthesized pheromone.

| Analytical Method | Purpose & Key Parameters |

| Gas Chromatography (GC) | The primary tool for determining chemical purity and the ratio of stereoisomers (e.g., (5Z,7E) vs. (5E,7E)). Analysis is typically performed on both non-polar (e.g., DB-5) and polar (e.g., DB-Wax) capillary columns to ensure accurate separation and quantification. [12] |

| Mass Spectrometry (MS) | Coupled with GC (GC-MS), it confirms the molecular weight (Molecular Ion M⁺ at m/z 182.3) and provides a characteristic fragmentation pattern for structural confirmation. [13][14] |

| NMR Spectroscopy | ¹H and ¹³C NMR are used for unambiguous structural elucidation. The coupling constants (J-values) of the vinyl protons are critical for confirming the Z and E configurations of the double bonds. ¹³C NMR chemical shifts also provide structural confirmation. [13][15] |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups: a broad O-H stretch (~3300 cm⁻¹) for the alcohol and C=C stretching bands (~1600-1650 cm⁻¹) for the alkenes. [13] |

Applications in Integrated Pest Management (IPM)

The primary application of this compound is in the management of lepidopteran pests. [1]

-

Population Monitoring: Synthetic pheromone is loaded into dispensers (e.g., rubber septa) and placed in traps. These traps are used to monitor pest populations, detect new infestations, and determine the optimal timing for control measures. [3][4]* Field Efficacy Considerations: Field studies have demonstrated that the effectiveness of lures can decline significantly after approximately two weeks of exposure to open air. [3][4]This necessitates that for optimal trap effectiveness in monitoring programs, dispensers should be replaced on a biweekly basis. [3][4]* Mating Disruption: While less common for this specific compound, a potential application involves permeating a large area with the synthetic pheromone. This confuses the male moths, preventing them from locating females and thereby disrupting mating and reducing the subsequent larval population.

Conclusion

This compound is a highly specific and biologically active molecule with a critical role in modern, environmentally conscious pest management. Its value is entirely dependent on its stereochemical purity, making robust methods of stereoselective synthesis and rigorous analytical quality control indispensable. The activated zinc-mediated reduction of the corresponding enyne precursor represents a reliable and scalable route to this valuable semiochemical, enabling its effective use in the monitoring and control of significant forest pests worldwide.

References

- Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. (n.d.). Semantic Scholar.

- (5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). LookChem.

- (5Z,7E)-Dodecadien-1-ol (~90%, up to 10% of 5E,7E isomer) - Data Sheet. (n.d.). Toronto Research Chemicals.

- (5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). Guidechem.

- Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-70.

- Semiochemical compound: (Z,E)-5,7-Dodecadien-1-ol. (n.d.). The Pherobase.

- CAS 73416-71-4 (5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). Shenzhen Nexconn Pharmatechs Ltd.

- This compound. (n.d.). A Chemtek.

- Optimization of reaction conditions for the synthesis of (5e,7z)-5,7-Dodecadienal. (n.d.). Benchchem.

- (5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. (2002). ResearchGate.

- E5,Z7-Dodecadien-1-ol. (n.d.). NIST WebBook.

- 5Z,7E-DODECADIEN-1-OL. (n.d.). SpectraBase.

- 5,7-Dodecadien-1-ol. (n.d.). MedChemExpress.

- Compound 525137: Dodeca-5,7-dienol. (n.d.). Dataset Catalog.

- (5Z,7E)-5,7-Dodecadien-1-ol Chemical Properties. (n.d.). ChemicalBook.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. lookchem.com [lookchem.com]

- 3. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C12H22O | CID 5365646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. catalog.data.gov [catalog.data.gov]

- 9. (5Z,7E)-5,7-Dodecadien-1-ol CAS#: 73416-71-4 [amp.chemicalbook.com]

- 10. (5Z,7E)-5,7-Dodecadien-1-ol CAS#: 73416-71-4 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. E5,Z7-Dodecadien-1-ol [webbook.nist.gov]

- 13. Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol | Semantic Scholar [semanticscholar.org]

- 14. Semiochemical compound: (Z,E)-5,7-Dodecadien-1-ol | C12H22O [pherobase.com]

- 15. spectrabase.com [spectrabase.com]

The Biological Activity of (5Z,7E)-dodeca-5,7-dien-1-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the biological activity of (5Z,7E)-dodeca-5,7-dien-1-ol, a key semiochemical in the field of chemical ecology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, behavioral implications, and experimental methodologies associated with this compound. We will explore its primary role as an insect sex pheromone, detailing the intricate processes of its reception and the subsequent behavioral responses it elicits.

Introduction: The Significance of this compound in Chemical Communication

This compound is a conjugated diene alcohol that functions as a critical component of the female sex pheromone in several species of moths, particularly within the genus Dendrolimus, commonly known as pine caterpillar moths.[1][2][3][4] These insects are significant defoliators of coniferous forests, and understanding the mechanisms of their chemical communication is paramount for developing effective and environmentally benign pest management strategies.[1][2] The biological activity of this molecule is highly specific, relying on the precise stereochemistry of its double bonds to elicit a behavioral response in male moths, guiding them towards a potential mate.

The compound, often abbreviated as Z5,E7-12:OH, rarely acts in isolation. Its biological efficacy is typically dependent on its presence within a specific blend of other structurally related compounds, such as the corresponding acetate (Z5,E7-12:OAc), propionate (Z5,E7-12:OPr), or aldehyde (Z5,E7-12:Ald).[1][2][3] The precise ratio of these components is crucial for species recognition and the induction of the full mating behavior sequence in males.[4][5] Deviations from the optimal blend can lead to a significant reduction or complete loss of attraction.[5]

Molecular Mechanism of Action: From Signal Reception to Behavioral Response

The biological activity of this compound is initiated upon its detection by the olfactory system of the male moth. This process involves a sophisticated and highly selective molecular machinery, primarily located in the antennae. The key players in this signal transduction cascade are Pheromone-Binding Proteins (PBPs) and Pheromone Receptors (PRs).[1][2]

The Role of Pheromone-Binding Proteins (PBPs)

Upon entering the porous sensilla on the male moth's antennae, the lipophilic this compound molecule is solubilized and transported through the aqueous sensillar lymph by PBPs.[2][6] These proteins are crucial for protecting the pheromone from degradation by enzymes present in the lymph and for ensuring its efficient delivery to the dendritic membrane of the olfactory receptor neurons.

Research on Dendrolimus tabulaeformis has identified three key odorant-binding proteins: DtabPBP1, DtabGOBP1, and DtabGOBP2.[7] Interestingly, all three have been shown to bind to (5Z,7E)-dodeca-5,7-dien-1-yl propionate, a closely related component, suggesting a potential role for both PBPs and General Odorant-Binding Proteins (GOBPs) in pheromone perception in this species.[7] Studies on other Dendrolimus species have revealed an interesting phenomenon of "inverse proportion recognition," where PBPs exhibit a higher binding affinity for the minor components of the pheromone blend.[1][2] This may be a mechanism to ensure the accurate perception of the complete species-specific pheromone signal.

Pheromone Receptors and Signal Transduction

Once transported across the sensillar lymph, the pheromone-PBP complex interacts with specific Pheromone Receptors (PRs) located on the dendritic membrane of olfactory receptor neurons. This binding event triggers a conformational change in the receptor, leading to the opening of ion channels and the generation of an electrical signal.

In Dendrolimus punctatus, researchers have successfully identified two sex pheromone receptors, PR45 and PR46.[1][2][8] The activation of these receptors by the pheromone components initiates a nerve impulse that travels down the axon of the olfactory receptor neuron to the antennal lobe of the moth's brain. In the antennal lobe, the information is processed, and if the signal is recognized as the correct species-specific pheromone blend, it triggers a cascade of downstream neural events that orchestrate the characteristic male mating behaviors, such as taking flight, upwind anemotaxis, and copulation attempts.

Below is a diagram illustrating the generalized signaling pathway for insect pheromone reception.

Caption: Generalized Insect Pheromone Signaling Pathway.

Biological Activity and Behavioral Responses

The primary biological activity of this compound is its role as a sex attractant for male moths. However, its effectiveness is highly dependent on the context of the pheromone blend.

| Species | Pheromone Components Including this compound | Behavioral Effect |

| Dendrolimus superans sibiricus (Siberian Moth) | This compound and (5Z,7E)-dodeca-5,7-dienal | Male attraction |

| Dendrolimus tabulaeformis (Chinese Pine Caterpillar Moth) | This compound, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, and (5Z,7E)-dodeca-5,7-dien-1-yl propionate | Optimal male upwind flight and source contact is dependent on the correct ratio of all three components.[4][5] |

| Dendrolimus punctatus (Pine Caterpillar) | This compound, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, and (5Z,7E)-dodeca-5,7-dien-1-yl propionate | Component of the female sex pheromone blend.[9] |

| Dendrolimus spectabilis (Pine Moth) | This compound | Identified as the female sex pheromone.[10] |

Experimental Protocols for Assessing Biological Activity

To investigate the biological activity of this compound, a combination of electrophysiological and behavioral assays is typically employed. These techniques allow researchers to quantify the antennal response to the compound and observe its effect on the whole organism's behavior.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of the entire antenna to an olfactory stimulus. It provides a rapid and sensitive method for screening the activity of potential semiochemicals.

Step-by-Step Methodology:

-

Preparation of the Moth: An adult male moth is immobilized, often by restraining it in a pipette tip with its head and antennae protruding.

-

Electrode Placement: Two microelectrodes are used. The recording electrode is placed in contact with the tip of one antenna, while the reference electrode is inserted into the head or another part of the body.

-

Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of this compound is then introduced into the main air stream.

-

Signal Recording: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded. The amplitude of the resulting depolarization is proportional to the intensity of the olfactory response.

-

Dose-Response Analysis: By presenting the antenna with a range of concentrations of the compound, a dose-response curve can be generated to determine the sensitivity of the antenna to the pheromone.

Behavioral Bioassays: Wind Tunnel Experiments

Wind tunnel bioassays are the gold standard for studying the behavioral responses of moths to sex pheromones. These experiments allow for the observation of a range of behaviors in a controlled environment that mimics natural conditions.

Step-by-Step Methodology:

-

Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. The tunnel is typically illuminated with red light to simulate crepuscular or nocturnal conditions.

-

Pheromone Source: A lure containing a synthetic blend of the pheromone, including this compound, is placed at the upwind end of the tunnel.

-

Moth Release: Male moths are released individually at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of each moth is observed and recorded. Key behaviors to score include:

-

Activation: Wing fanning and taking flight.

-

Oriented Flight: Upwind flight towards the pheromone source.

-

Casting: Zig-zagging flight pattern to locate the pheromone plume.

-

Source Contact: Landing on or near the pheromone source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations to determine the optimal attractive stimulus.

The following diagram illustrates a typical experimental workflow for assessing the biological activity of an insect pheromone.

Caption: Experimental Workflow for Pheromone Bioactivity Assessment.

Conclusion and Future Directions

This compound is a fascinating molecule with a highly specific and potent biological activity as an insect sex pheromone. Its mechanism of action, from binding to PBPs to the activation of specific PRs, highlights the elegance and precision of chemical communication in the natural world. A thorough understanding of its biological activity, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel and sustainable pest management strategies.

Future research should focus on the precise characterization of the PBP and PR subtypes that interact with this compound in various Dendrolimus species. Elucidating the crystal structure of the pheromone-PBP complex would provide invaluable insights into the molecular basis of its binding specificity. Furthermore, detailed dose-response studies for individual pheromone components and their synergistic effects within blends will be crucial for optimizing the formulation of lures used in monitoring and mating disruption applications. Such research will not only advance our fundamental understanding of insect chemical ecology but also pave the way for more effective and environmentally friendly approaches to forest protection.

References

-

Zhang, T., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. Frontiers in Physiology, 13, 867727. [Link]

-

Zhang, Z. J., et al. (2014). Molecular Characterization, Expression Pattern, and Ligand-Binding Property of Three Odorant Binding Protein Genes from Dendrolimus tabulaeformis. Journal of Chemical Ecology, 40(4), 396-406. [Link]

-

Shen, J., et al. (2020). Evolution of sex pheromone receptors in Dendrolimus punctatus Walker (lepidoptera: Lasiocampidae) is divergent from other moth species. Insect Biochemistry and Molecular Biology, 122, 103375. [Link]

-

Zhang, T., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. ResearchGate. [Link]

-

Kong, X. B., et al. (2012). Identification and behavioral evaluation of sex pheromone components of the Chinese pine caterpillar moth, Dendrolimus tabulaeformis. PLoS One, 7(3), e33381. [Link]

-

Zhang, Z., et al. (2013). Molecular characterization and phylogenetic analysis of three odorant binding protein gene transcripts in Dendrolimus species (Lepidoptera: Lasiocampidae). Insect Science, 21(3), 347-358. [Link]

-

Zhang, Z. J., et al. (2014). Molecular characterization, expression pattern, and ligand-binding property of three odorant binding protein genes from Dendrolimus tabulaeformis. Journal of Chemical Ecology, 40(4), 396-406. [Link]

-

Zhang, T., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. ResearchGate. [Link]

-

Kong, X. B., et al. (2012). Identification and Behavioral Evaluation of Sex Pheromone Components of the Chinese Pine Caterpillar Moth, Dendrolimus tabulaeformis. PLoS One, 7(3), e33381. [Link]

-

Kong, X. B., et al. (2012). Identification and Behavioral Evaluation of Sex Pheromone Components of the Chinese Pine Caterpillar Moth, Dendrolimus tabulaeformis. PLoS One. [Link]

-

Li, G. Q., et al. (2015). Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). Molecules, 20(11), 19889-19897. [Link]

-

Sukovata, L., et al. (2022). Newly Discovered Components of Dendrolimus pini Sex Pheromone. Insects, 13(11), 1042. [Link]

-

Wang, G., et al. (2013). Five parameters used in the wind tunnel bioassay: take flight (TF),... ResearchGate. [Link]

-

Kong, X., et al. (2007). Sex pheromone of the larch caterpillar moth, Dendrolimus superans, from northeastern China. FAO AGRIS. [Link]

-

Carnaghi, M., et al. (2024). Protocol for rearing and using mosquitoes for flight path tracking and behavioral characterization in wind tunnel bioassays. STAR Protocols, 5(3), 103180. [Link]

-

USDA. (2016). Dendrolimus pini | CAPS. Purdue University. [Link]

-

EPPO. (2024). PM 7/157 (1) Dendrolimus sibiricus. EPPO Global Database. [Link]

-

USDA. (2016). Dendrolimus sibiricus* | CAPS. Purdue University. [Link]

-

Ando, T., et al. (1982). (5Z, 7e)-5,7-Dodecadien-1-Ol: Female Sex Pheromone of the Pine Moth Dendrolimus Spectabilis Butler. Amanote Research. [Link]

Sources

- 1. Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Behavioral Evaluation of Sex Pheromone Components of the Chinese Pine Caterpillar Moth, Dendrolimus tabulaeformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and behavioral evaluation of sex pheromone components of the Chinese pine caterpillar moth, Dendrolimus tabulaeformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Characterization, Expression Pattern, and Ligand-Binding Property of Three Odorant Binding Protein Genes from Dendrolimus tabulaeformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular characterization, expression pattern, and ligand-binding property of three odorant binding protein genes from Dendrolimus tabulaeformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of sex pheromone receptors in Dendrolimus punctatus Walker (lepidoptera: Lasiocampidae) is divergent from other moth species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. (PDF) (5Z, 7e)-5,7-Dodecadien-1-Ol: Female Sex Pheromone of [research.amanote.com]

An In-depth Technical Guide on the Discovery and Application of (5Z,7E)-dodeca-5,7-dien-1-ol as a Lepidopteran Sex Pheromone

Foreword: The Scent of Specificity in Chemical Ecology

The intricate world of insect communication is largely mediated by a sophisticated chemical language, with pheromones acting as the syntax for behaviors critical to survival and reproduction. Among these semiochemicals, sex pheromones stand out for their remarkable potency and specificity, often guiding males to receptive females over long distances. This guide provides a comprehensive technical overview of (5Z,7E)-dodeca-5,7-dien-1-ol, a conjugated dienol that serves as a key sex pheromone component for several economically significant moth species, primarily in the Dendrolimus (pine moths) and Malacosoma (tent caterpillars) genera.[1][2][3]

Our exploration will traverse the entire scientific workflow, from the initial discovery and identification of this molecule in female pheromone glands to its stereoselective synthesis and subsequent validation through rigorous bioassays. This document is intended for researchers, chemical ecologists, and professionals in drug development and pest management, offering not just protocols, but the underlying scientific rationale that underpins these methodologies.

Identification and Structural Elucidation: Decoding the Signal

The journey to identifying a new pheromone component begins with the insect itself. The foundational hypothesis is that virgin females, during their calling phase, release a unique chemical blend to attract males. The primary challenge lies in isolating and identifying these compounds, which are often present in picogram to nanogram quantities.

Pheromone Gland Extraction

The abdominal tip of the female moth is the typical site of pheromone production and release.[4] A crucial first step is the careful extraction of the volatile compounds from these glands with minimal contamination.

Experimental Protocol: Pheromone Gland Extraction

-

Insect Preparation: Utilize virgin female moths, typically 3-5 days old, during their peak calling period (scotophase).[4] Anesthetize the moths by chilling to minimize degradation of the pheromone components.

-

Gland Excision: Gently squeeze the abdomen to evert the pheromone gland located at the abdominal tip. Using fine micro-scissors or a razor blade, carefully excise the gland.[4]

-

Solvent Extraction: Immediately immerse the excised gland in a small volume (e.g., 100-200 µL) of high-purity hexane for approximately 30 seconds.[4] This brief extraction period is sufficient to dissolve the lipid-based pheromones while minimizing the extraction of other, less volatile compounds.

-

Sample Pooling and Concentration: For initial identification, extracts from multiple females (5-10) may be pooled.[4] The extract can be carefully concentrated under a gentle stream of nitrogen if necessary.

Instrumental Analysis: GC-MS and GC-EAD

The cornerstone of pheromone identification is the coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) and Electroantennographic Detection (EAD). This combination allows for the separation of complex volatile mixtures, the structural elucidation of individual components, and the pinpointing of biologically active compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The crude pheromone extract is injected into a GC-MS system. The GC column separates the compounds based on their volatility and polarity. As each compound elutes, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint.[5][6] Analysis of the fragmentation pattern of this compound would reveal its molecular weight (182.3 g/mol ) and characteristic fragments.[7][8]

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the separated compounds are detected by the male moth's antennae, the GC effluent is split. One portion goes to the MS detector, while the other is passed over an excised male antenna. An electroantennogram (EAG) records the electrical responses of the antenna to the eluting compounds.[1][9] A significant EAG response coinciding with the elution of a specific compound provides strong evidence of its role as a pheromone component.

Caption: Workflow for GC-MS/EAD Pheromone Identification.

Stereoselective Synthesis: Crafting the Chemical Cue

Once the structure of this compound is confirmed, chemical synthesis is required to produce a sufficient quantity for bioassays and potential field applications. The primary challenge in the synthesis is the precise control of the stereochemistry of the two double bonds, as the biological activity of pheromones is often highly dependent on their isomeric purity. Various synthetic strategies have been developed, frequently employing Wittig reactions or metal-catalyzed coupling reactions to construct the conjugated diene system.[2][10]

A common and effective approach involves the cis-reduction of an enyne precursor.[11][12][13]

Representative Synthetic Pathway

A robust synthesis of this compound can be achieved in a few key steps, starting from commercially available precursors. One such route involves the coupling of a C6 fragment with another C6 fragment, followed by a stereoselective reduction.

Caption: A generalized stereoselective synthesis pathway.

Experimental Protocol: Stereoselective Synthesis via Enyne Reduction

-

Protection of Alcohol: Protect the hydroxyl group of 5-hexyn-1-ol, for instance, as a tetrahydropyranyl (THP) ether, to prevent interference in subsequent steps.

-

Palladium-Catalyzed Coupling: Couple the protected 5-hexyn-1-ol with (E)-1-bromo-1-hexene using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., an amine) to form the enyne backbone.

-

Deprotection: Remove the THP protecting group using acidic conditions to yield (E)-7-dodecen-5-yn-1-ol.[11]

-

Stereoselective Reduction: The critical step is the cis-reduction of the triple bond to a Z-double bond without affecting the existing E-double bond. This can be achieved with high stereoselectivity (>98%) using activated zinc (e.g., Zn(Cu/Ag)) in a protic solvent mixture like methanol-water.[11][12]

-

Purification: The final product, this compound, is purified using column chromatography on silica gel. The isomeric purity should be confirmed by GC analysis.

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals and Data |

| ¹H NMR (CDCl₃) | δ ~6.3 (m, 1H), ~6.0 (m, 1H), ~5.7 (m, 1H), ~5.3 (m, 1H), 3.65 (t, 2H), ~2.1 (m, 4H), ~1.4 (m, 6H), 0.9 (t, 3H)[14] |

| ¹³C NMR (CDCl₃) | δ ~135.2, ~129.4, ~129.1, ~125.5, 62.8, ~32.7, ~31.7, ~28.3, ~27.3, ~22.4, ~14.0[14] |

| Mass Spec (EI) | m/z 182 (M+), 164, 121, 93, 79, 67 (base peak)[11] |

Bioassays: From Neural Impulse to Behavioral Action

The synthesis of a candidate pheromone is not the endpoint. Its biological activity must be rigorously confirmed through a hierarchy of bioassays that bridge the gap between peripheral sensory detection and a whole-organism behavioral response.[15]

Electroantennography (EAG): Quantifying Olfactory Response

EAG provides a rapid and sensitive method to screen synthetic compounds and confirm they elicit a response from the insect's antenna.[15][16] It measures the summated electrical potential changes from the entire antenna in response to an olfactory stimulus.[16]

Experimental Protocol: EAG Bioassay

-

Antenna Preparation: Anesthetize a male moth (e.g., with CO₂ or chilling) and carefully excise an antenna.[16] Mount the antenna between two electrodes using conductive gel, with the basal end on the reference electrode and the distal tip on the recording electrode.[16]

-

Stimulus Preparation: Prepare serial dilutions of the synthetic this compound in a suitable solvent (e.g., hexane). A solvent-only puff serves as a negative control.[15]

-

Stimulus Delivery: A controlled puff of air carrying the pheromone is delivered over the antenna preparation.[15]

-

Data Acquisition and Analysis: The resulting depolarization is amplified and recorded. The amplitude of the response (in millivolts) is measured and compared to the control. Dose-response curves can be generated to quantify the antenna's sensitivity to the compound.[15]

Behavioral Bioassays: Confirming Attraction

While EAG confirms neural detection, it does not guarantee a behavioral response.[15] Behavioral assays, such as wind tunnel experiments or simple olfactometers, are essential to demonstrate that the synthetic compound elicits attraction and courtship behaviors.[17][18][19]

Experimental Protocol: Wind Tunnel Bioassay

-

Setup: Use a wind tunnel with controlled airflow, temperature, and light conditions. A plume of the synthetic pheromone is released from a source (e.g., a rubber septum) at the upwind end.

-

Insect Acclimation: Place sexually mature male moths in the downwind end of the tunnel and allow them to acclimate.

-

Observation: Record key behaviors such as taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source.[15]

-

Quantification: The percentage of males exhibiting each behavior is quantified and compared to responses to a solvent control.

Table 2: Comparison of Bioassay Techniques

| Feature | Electroantennography (EAG) | Behavioral Assays |

| Principle | Measures peripheral sensory reception (electrophysiological)[15] | Measures integrated CNS output (behavioral)[15] |

| Data Type | Depolarization amplitude (mV)[15] | Upwind flight, source contact, mating attempts[15] |

| Speed | Rapid, high-throughput[15] | Slower, lower-throughput[18] |

| Specificity | Identifies physiologically active compounds[15] | Assesses the behavioral outcome (attraction, repulsion)[15] |

Field Applications: Pest Management and Monitoring

The ultimate validation of a synthetic pheromone's utility is its performance in the field. Lures baited with synthetic this compound, often in combination with other minor components like the corresponding aldehyde or acetate, are used in traps to monitor populations of pest species like the forest tent caterpillar (Malacosoma disstria) and various pine moths (Dendrolimus spp.).[2][20] This data is invaluable for timing insecticide applications, assessing population densities, and in some cases, for mass trapping or mating disruption strategies.[12][13] Field trials are critical for optimizing the pheromone blend ratio and the lure dosage for maximum trap efficacy.[4][21]

Conclusion

The identification of this compound as a potent sex pheromone is a testament to the power of a multidisciplinary scientific approach. From the meticulous dissection of pheromone glands and sophisticated analytical chemistry to the intricacies of stereoselective organic synthesis and carefully designed behavioral experiments, each step builds upon the last. This guide has outlined the core technical pillars of this process, providing a framework for researchers to not only replicate these findings but also to apply these principles in the discovery of new semiochemicals. The continued exploration of this chemical language holds immense potential for developing environmentally benign and highly specific pest management solutions.

References

-

Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Nissani, M. (1975). A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects. Journal of Experimental Zoology, 192(2), 271-5. Retrieved from [Link]

-

Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative bioassays for sex pheromone analysis in Spodoptera exempta (Wlk.) (Lepidoptera, Noctuidae), and laboratory evidence of cross-attraction among three species. (1984). International Journal of Tropical Insect Science, 5(4), 325-328. Retrieved from [Link]

-

GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. (n.d.). Scilit. Retrieved from [Link]

-

Kong, X., et al. (2022). Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. ScienceOpen. Retrieved from [Link]

-

A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects. (1975). ResearchGate. Retrieved from [Link]

-

Syntheses of (Z,E)-5,7-Dodecadienol and - USDA ARS. (n.d.). Retrieved from [Link]

-

Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. (n.d.). MDPI. Retrieved from [Link]

-

Chisholm, M. D., et al. (1981). Synthesis of sex pheromone components of the forest tent caterpillar, Malacosoma disstria (Hübner) and of the western tent caterpillar, Malacosoma californicum (Packard). Journal of Chemical Ecology, 7(1), 159-64. Retrieved from [Link]

-

Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). (2012). Journal of Economic Entomology. Retrieved from [Link]

-

Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. (2012). Journal of Visualized Experiments. Retrieved from [Link]

-

In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. (2022). bioRxiv. Retrieved from [Link]

-

ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH. Retrieved from [Link]

-

Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). (n.d.). MDPI. Retrieved from [Link]

-

Gas chromatography-mass spectrometry (GC-MS) analysis of natural... (n.d.). ResearchGate. Retrieved from [Link]

-

Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-70. Retrieved from [Link]

-

Ando, T., et al. (1982). (5Z, 7e)-5,7-Dodecadien-1-Ol: Female Sex Pheromone of the Pine Moth Dendrolimus Spectabilis Butler. Agricultural and Biological Chemistry, 46(3), 709-715. Retrieved from [Link]

-

Electroantennography Odor detection for Odor Source Localization| Protocol Preview. (2023). JoVE. Retrieved from [Link]

-

(PDF) Syntheses of ( Z,E )-5,7-Dodecadienol and ( E , Z )-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. (2002). ResearchGate. Retrieved from [Link]

-

Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). (2012). Journal of Economic Entomology. Retrieved from [Link]

-

Relative M. disstria trap catch (as proportion of Z5E7-12Al: Z5Z7-12Al... (n.d.). ResearchGate. Retrieved from [Link]

-

(Z)-5,(E)-7-Dodecadienal and (Z)-5,(E)-7-Dodecadien-l-ol, Sex Pheromone Components of the Forest Tent Caterpillar, Malacosoma disstria. (1980). Environmental Entomology, 9(3), 278-282. Retrieved from [Link]

-

(5Z,7E)-5,7-Dodecadien-1-ol. (n.d.). LookChem. Retrieved from [Link]

-

Insect pheromones: An overview of function, form, and discovery. (2015). ResearchGate. Retrieved from [Link]

-

(E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). (1980). FAO AGRIS. Retrieved from [Link]

-

Kochansky, J., et al. (1996). The pheromone of the eastern tent caterpillar, Malacosoma americanum (F.) (lepidoptera, Lasiocampidae). Journal of Chemical Ecology, 22(12), 2251-61. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis of sex pheromone components of the forest tent caterpillar,Malacosoma disstria (Hübner) and of the western tent caterpillar,Malacosoma californicum (Packard) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) (5Z, 7e)-5,7-Dodecadien-1-Ol: Female Sex Pheromone of [research.amanote.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae | MDPI [mdpi.com]

- 7. lookchem.com [lookchem.com]

- 8. guidechem.com [guidechem.com]

- 9. ockenfels-syntech.com [ockenfels-syntech.com]

- 10. Stereoselective Synthesis of(5Z,7E)-Dodecadien-1-ol | Semantic Scholar [semanticscholar.org]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker) | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A new behavioral bioassay for an analysis of sexual attraction and pheromones in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative bioassays for sex pheromone analysis in Spodoptera exempta (Wlk.) (Lepidoptera, Noctuidae), and laboratory evidence of cross-attraction among three species | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

The Definitive Spectroscopic Guide to (5Z,7E)-dodeca-5,7-dien-1-ol: A Keystone Pheromone

This technical guide provides an in-depth analysis of the spectroscopic data for (5Z,7E)-dodeca-5,7-dien-1-ol, a critical semiochemical in entomological studies and pest management strategies. As a key component of the sex pheromone of various Lepidoptera species, including the pine caterpillar moth (Dendrolimus spp.), a profound understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development and chemical ecology.[1] This document delineates the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra.

Introduction to this compound

This compound is a long-chain unsaturated alcohol with a conjugated diene system. The specific stereochemistry of the double bonds at the 5 and 7 positions is crucial for its biological activity. The accurate elucidation and verification of this structure are heavily reliant on modern spectroscopic techniques. This guide will dissect the ¹H NMR, ¹³C NMR, and mass spectra to provide a comprehensive analytical fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like this compound, with its multiple olefinic and aliphatic protons and carbons, a combination of ¹H and ¹³C NMR provides a complete picture of its connectivity and stereochemistry.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the olefinic, aliphatic, and alcohol protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, which is key to confirming the Z and E configurations of the double bonds.

A recent 2024 study provides detailed ¹H NMR data for this compound, which is summarized in the table below.[2] The olefinic protons in the conjugated system are found in the downfield region (δ 5.0-6.5 ppm) due to the deshielding effect of the π-electron systems. The complex splitting patterns in this region are a hallmark of conjugated dienes and require careful analysis to assign each proton accurately.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 3.63 | t | 7.0 |

| H-2, H-3, H-4 | 1.33-1.62 | m | - |

| H-5 | 5.29 | dt | 10.6, 7.5 |

| H-6 | 5.96 | dd | 12.9, 8.9 |

| H-7 | 6.33-6.24 | m | - |

| H-8 | 5.66 | dt | 14.5, 7.0 |

| H-9, H-10, H-11 | 2.08-2.21 | m | - |

| H-12 | 0.90 | t | 7.0 |

Table 1: ¹H NMR Data for this compound in CDCl₃.[2]

Expert Insight: The key to confirming the stereochemistry lies in the coupling constants of the olefinic protons. While the original source provides limited explicit J values for the complex multiplets, the distinct chemical shifts of the olefinic protons are indicative of the (5Z,7E) configuration. For instance, the coupling constant between H-7 and H-8 in an E configuration is typically larger (around 15 Hz) than in a Z configuration (around 10 Hz). Advanced 2D NMR techniques like COSY and NOESY would be instrumental in definitively assigning these couplings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in this compound are highly informative, with the sp²-hybridized carbons of the diene appearing in the characteristic downfield region (δ 125-135 ppm). The aliphatic carbons are found in the upfield region of the spectrum.

The following table presents the ¹³C NMR chemical shifts, with assignments based on a combination of literature data and spectral prediction.[2][3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 62.79 |

| C-2 | 32.63 |

| C-3 | 25.94 |

| C-4 | 32.36 |

| C-5 | 125.57 |

| C-6 | 129.13 |

| C-7 | 135.05 |

| C-8 | 129.43 |

| C-9 | 27.45 |

| C-10 | 31.63 |

| C-11 | 22.35 |

| C-12 | 13.99 |

Table 2: ¹³C NMR Data for this compound in CDCl₃.[2]

Authoritative Grounding: The assignment of the olefinic carbons is a critical aspect of the structural confirmation. The chemical shifts are consistent with those reported for other conjugated diene systems. The slight differences in the chemical shifts of C-5/C-8 and C-6/C-7 are due to the different stereochemistry of the double bonds and their positions relative to the alkyl and hydroxyl-containing chains.

Mass Spectrometry (MS): Deciphering the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For long-chain alcohols like this compound, electron ionization (EI) is a common technique that leads to characteristic fragmentation pathways.

The molecular ion peak (M⁺) for this compound is expected at an m/z of 182, corresponding to its molecular weight. However, for primary alcohols, the molecular ion peak can be weak or even absent due to facile fragmentation.

The fragmentation of long-chain alcohols is primarily driven by two main pathways:

-

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would result in the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion at m/z 31 (CH₂=OH⁺).

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺ peak.

For unsaturated long-chain alcohols, cleavage at the allylic and homoallylic positions is also favored due to the formation of stable carbocation fragments. The conjugated diene system in this compound will also influence the fragmentation, leading to characteristic ions resulting from cleavages along the carbon chain.

A predicted fragmentation pattern for this compound is presented below:

| m/z | Predicted Fragment | Fragmentation Pathway |

| 182 | [C₁₂H₂₂O]⁺ | Molecular Ion (M⁺) |

| 164 | [C₁₂H₂₀]⁺ | Dehydration ([M-H₂O]⁺) |

| 153 | [C₁₁H₂₁]⁺ | Loss of CH₂OH |

| 125 | [C₉H₁₇]⁺ | Cleavage at C4-C5 |

| 97 | [C₇H₁₃]⁺ | Cleavage at C8-C9 |

| 81 | [C₆H₉]⁺ | Cleavage within the diene system |

| 67 | [C₅H₇]⁺ | Cleavage within the diene system |

| 55 | [C₄H₇]⁺ | Alkenyl fragment |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 31 | [CH₃O]⁺ | Alpha-cleavage |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

Trustworthiness through Self-Validation: The presence of a combination of these fragments, particularly the dehydration peak and ions resulting from cleavages around the conjugated system, provides a high degree of confidence in the structural assignment. The observation of the m/z 31 peak, while characteristic of primary alcohols, may be of low intensity in long-chain alcohols.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Sample Preparation and Analysis

A standardized protocol is essential for obtaining comparable NMR data.

Caption: Workflow for NMR analysis of this compound.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for separating and identifying volatile and semi-volatile compounds like long-chain alcohols.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and reliable framework for the identification and structural confirmation of this compound. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry, when interpreted with an understanding of the underlying chemical principles, allows for a high-confidence characterization of this important semiochemical. This in-depth analysis serves as a valuable resource for researchers in chemical ecology, synthetic chemistry, and pest management, facilitating the accurate identification and synthesis of this biologically active molecule.

References

-

Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). (2024). Molecules. [Link]

-

Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker). (2024). MDPI. [Link]

-

This compound. SpectraBase. [Link]

-

This compound. PubChem. [Link]

-

(5E,7Z)-dodeca-5,7-dien-1-ol. SpectraBase. [Link]

-

5,7-Dodecadien-1-ol. PubChem. [Link]

-

Theonellamides J and K and 5-cis-Apoa-theopalauamide, Bicyclic Glycopeptides of the Red Sea Sponge Theonella swinhoei. National Institutes of Health. [Link]

-

Synthesis and Characterization of Hexadecadienyl Compounds with a Conjugated Diene System, Sex Pheromone of the Persimmon Fruit Moth and Related Compounds. ResearchGate. [Link]

-

Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition. Frontiers in Physiology. [Link]

-

Theonellamides J and K and 5-cis-Apoa-theopalauamide, Bicyclic Glycopeptides of the Red Sea Sponge Theonella swinhoei. ResearchGate. [Link]

-

(5E,7Z)-5,7-Dodecadien-1-ol. PubChem. [Link]

-

Synthesis of the pheromone 1 and the propheromone 2. ResearchGate. [Link]

-

5,7-Dodecadiyne-1,12-diol. PubChem. [Link]

-

¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001051). Human Metabolome Database. [Link]

-

Sex propheromone of the pine tree lappet moth Dendrolimus pini and its use in attractant-based monitoring system. ResearchGate. [Link]

-

Attraction of Pea Moth Cydia-Nigricana F (Lepidoptera, Tortricidae) to Female Sex-Pheromone (E,E)-8,10-Dodecadien-1-Yl Acetate, Is Inhibited by Geometric Isomers E,Z, Z,E, and Z,Z. ResearchGate. [Link]

-

Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research. [Link]

-

Electron ionization mass spectra and their reproducibility for trialkylsilylated derivatives of organic acids, sugars and alcohols. PubMed. [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health. [Link]

-

Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols. PubMed. [Link]

-

Quantitative structural multiclass lipidomics using differential mobility: electron impact excitation of ions from organics (EIEIO) mass spectrometry. National Institutes of Health. [Link]

Sources

(5Z,7E)-dodeca-5,7-dien-1-ol in Insect Chemical Ecology: A Technical Guide

Abstract

(5Z,7E)-dodeca-5,7-dien-1-ol is a conjugated diene fatty alcohol that functions as a potent sex pheromone for numerous species of moths, primarily within the genus Dendrolimus, commonly known as pine moths. This technical guide provides an in-depth exploration of the chemical ecology of this compound, covering its biosynthesis, mode of action, ecological significance, and applications in integrated pest management (IPM) strategies. The document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering a synthesis of current knowledge and practical insights into the utilization of this semiochemical.

Introduction: The Significance of this compound

This compound is a primary component of the female-emitted sex pheromone blend of several economically significant forest pests, including the Siberian moth (Dendrolimus superans sibiricus), the pine caterpillar moth (Dendrolimus kikuchii), and the pine moth (Dendrolimus spectabilis)[1][2][3][4]. In many of these species, it acts in concert with its corresponding aldehyde, (5Z,7E)-dodeca-5,7-dienal, to elicit a strong upwind flight response in conspecific males, leading to mate location[5]. The high species-specificity and potency of this molecule make it a valuable tool for monitoring and controlling pest populations, thereby mitigating the extensive defoliation and economic damage these insects can cause in pine forests.

This guide will systematically dissect the multifaceted role of this compound, from its molecular origins within the insect to its application in the field.

Biosynthesis of this compound: A Symphony of Enzymes

The biosynthesis of moth sex pheromones, including this compound, is a specialized metabolic pathway occurring in the female's pheromone gland. This process begins with common fatty acid precursors and involves a series of enzymatic modifications to produce the final, species-specific pheromone components[5]. While the precise pathway for this compound is not fully elucidated in all Dendrolimus species, the general steps are well-established in lepidopteran pheromone biosynthesis.

The biosynthesis pathway can be conceptualized as a multi-step process:

-

De Novo Fatty Acid Synthesis: The carbon backbone of the pheromone is typically derived from acetyl-CoA via the fatty acid synthase (FAS) complex, resulting in saturated fatty acyl-CoAs, often palmitoyl-CoA (C16) or stearoyl-CoA (C18).

-

Desaturation: A critical step in generating the required double bonds is catalyzed by a family of enzymes known as fatty acyl-CoA desaturases. These enzymes introduce double bonds at specific positions in the fatty acid chain. To produce a dodecadienol, a combination of chain-shortening and desaturation steps is necessary. It is hypothesized that a ∆11-desaturase acts on a C14 precursor, which is then chain-shortened to a C12 intermediate. A subsequent desaturation by a ∆7-desaturase could then form the conjugated diene system[6]. The specific desaturases involved in the biosynthesis of this compound are an active area of research.

-

Reduction: The final functional group modification is carried out by fatty acyl-CoA reductases (FARs). These enzymes reduce the fatty acyl-CoA to the corresponding alcohol[2][7]. The specificity of the FAR plays a crucial role in determining the final pheromone component.

The interplay and specificity of these enzymes are key to the production of the precise stereoisomer of this compound, which is essential for its biological activity.

Ecological Significance: Specificity and Reproductive Isolation

The chemical structure and stereochemistry of this compound are critical for its biological function. The specific geometry of the double bonds ((5Z,7E)) is crucial for recognition by the male's olfactory receptors. Even minor changes to the structure can lead to a significant loss of activity. This high degree of specificity plays a vital role in reproductive isolation between closely related species that may inhabit the same geographical area.

In some cases, this compound is part of a multi-component pheromone blend. The ratio of this alcohol to other components, such as the corresponding aldehyde, can be a key factor in species recognition. Furthermore, the presence of other compounds can act as synergists, enhancing the attractive effect, or as inhibitors, repelling males of other species. For instance, in some bark beetle (Dendroctonus sp.) systems, certain pheromone components can be attractive at low concentrations but inhibitory at higher concentrations, regulating population density and interspecific competition.[3][8][9] While not a primary pheromone for Dendroctonus, this principle of synergistic and inhibitory effects is a common theme in insect chemical communication.

Applications in Pest Management

The potent attractive properties of this compound have been harnessed for the development of effective and environmentally benign pest management strategies for Dendrolimus species.

Population Monitoring

Traps baited with synthetic this compound, often in combination with (5Z,7E)-dodeca-5,7-dienal, are highly effective for monitoring the presence, abundance, and seasonal flight patterns of pest populations.[10] This information is crucial for making informed decisions about the timing and necessity of control interventions.

| Parameter | Specification | Reference |

| Lure Composition | 1:1 mixture of this compound and (5Z,7E)-dodeca-5,7-dienal | [5] |

| Lure Loading | Typically 1-2 mg per dispenser | [10] |

| Dispenser Type | Rubber septa, capillary tubes, or controlled-release membranes | [11][12] |

| Trap Type | Delta, funnel, or sticky traps | [11][13] |

| Trap Placement | Within the canopy of host trees, at a density determined by the monitoring objective | [11] |

Mating Disruption

Mating disruption is a technique that involves permeating the atmosphere of a target area with a high concentration of synthetic pheromone. This confuses the male moths and prevents them from locating females, thereby disrupting mating and reducing the subsequent larval population.[14][15][16] this compound is a key component in mating disruption formulations for Dendrolimus moths.

Experimental Protocol: Field Efficacy Trial for Mating Disruption

-

Site Selection: Choose two comparable forest plots with known populations of the target Dendrolimus species. Designate one as the treatment plot and the other as the control plot.

-

Pheromone Application: In the treatment plot, deploy a mating disruption formulation containing this compound. This can be in the form of sprayable microcapsules or hand-applied dispensers.[14]

-

Monitoring: Place pheromone-baited traps in both the treatment and control plots to monitor male moth catch. A significant reduction in trap catch in the treatment plot compared to the control plot indicates successful communication disruption.

-

Population Assessment: Before and after the treatment period, assess the population density of the pest, for example, by counting egg masses or larvae on host trees. A significant reduction in the population in the treatment plot compared to the control plot indicates the effectiveness of the mating disruption strategy.

-

Data Analysis: Statistically analyze the trap catch data and population density data to determine the efficacy of the mating disruption treatment.

Synthesis of this compound

The availability of high-purity synthetic this compound is essential for its use in pest management. Several synthetic routes have been developed, often involving the stereoselective construction of the conjugated diene system. One effective method involves the cis-reduction of an enyne precursor.[1][10][17]

Protocol for Synthesis via Zinc Reduction of an Enyne Precursor [10]

-

Preparation of the Enyne Precursor: The starting material, (E)-7-dodecen-5-yn-1-ol, can be synthesized through various established methods, such as palladium-catalyzed coupling reactions.[17]

-

Activation of Zinc: Prepare activated zinc by treating zinc dust with a solution of copper sulfate and silver nitrate. This creates a highly reactive Zn/Cu/Ag couple.

-

Reduction Reaction: Dissolve the enyne precursor in a mixture of methanol and water. Add the activated zinc and stir the reaction at room temperature. The progress of the reaction can be monitored by gas chromatography (GC).

-

Workup and Purification: Once the reaction is complete, filter off the zinc. The filtrate is then concentrated and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield this compound. This method typically results in high stereoselectivity (>98% Z,E).[1]

Conclusion and Future Directions

This compound is a cornerstone of the chemical ecology of many Dendrolimus species and a valuable asset in the sustainable management of these forest pests. Future research should focus on several key areas:

-

Elucidation of Biosynthetic Pathways: A complete understanding of the enzymes involved in the biosynthesis of this compound could open up possibilities for novel control strategies, such as the development of inhibitors of these enzymes.

-

Receptor Characterization: Identifying and characterizing the specific olfactory receptors for this compound will provide deeper insights into the mechanisms of pheromone perception and could lead to the design of more potent and specific agonists or antagonists.

-

Optimization of Formulations: The development of more advanced controlled-release formulations for mating disruption will improve the efficacy and cost-effectiveness of this technology.

-

Integration with Other Control Tactics: Research into the synergistic effects of using this compound-based tools with other IPM tactics, such as biological control agents, will be crucial for developing robust and resilient pest management programs.

By continuing to unravel the complexities of this fascinating molecule and its role in insect behavior, we can further enhance our ability to protect valuable forest resources from the devastating impacts of pest outbreaks.

References

-

Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6370. [Link]

-

USDA ARS. (n.d.). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors and Test of Pheromone Efficacy against the Siberian Moth. [Link]

-

LookChem. (n.d.). (5Z,7E)-5,7-Dodecadien-1-ol. [Link]

-

Tu, J., et al. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. eLife, 8, e41738. [Link]

-

Xia, C., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology, 47(4), 351-363. [Link]

-

Macias-Samano, J. E. (2022). Composition of Attractant Semiochemicals of North American Species of Dendroctonus Bark Beetles: A Review. Insects, 13(1), 86. [Link]

-

Grow Organic. (2024). The Role of Sticky Traps and Pheromone Lures in Integrated Pest Management. [Link]

-

Hagström, Å. K. (2013). Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids. Lund University Research Portal. [Link]

-

Hodges, R. J., et al. (2002). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Journal of Stored Products Research, 38(2), 159-173. [Link]

-